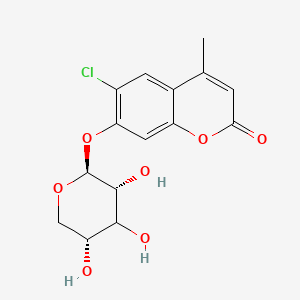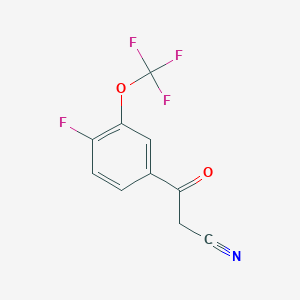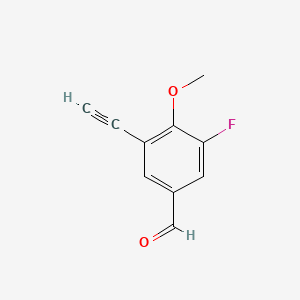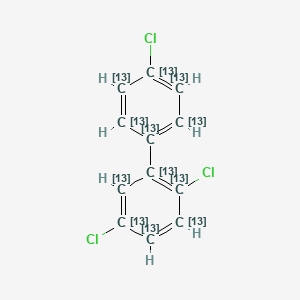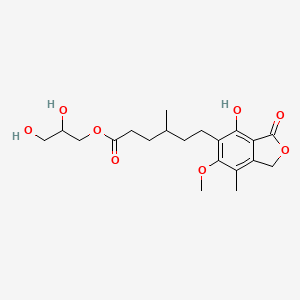
Dihydroxypropyl Mycophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxypropyl Mycophenolate is a derivative of mycophenolic acid, a potent immunosuppressant. Mycophenolic acid is known for its ability to inhibit inosine-5′-monophosphate dehydrogenase, an enzyme crucial for the proliferation of lymphocytes . This compound retains these immunosuppressive properties and is used in various medical and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxypropyl Mycophenolate typically involves the esterification of mycophenolic acid with dihydroxypropyl alcohol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification steps, including distillation and chromatography, to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxypropyl Mycophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ethers.
Applications De Recherche Scientifique
Dihydroxypropyl Mycophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell proliferation and immune response.
Medicine: Investigated for its potential in treating autoimmune diseases and preventing organ transplant rejection.
Mécanisme D'action
Dihydroxypropyl Mycophenolate exerts its effects by inhibiting inosine-5′-monophosphate dehydrogenase, an enzyme essential for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound specifically targets the de novo pathway of purine synthesis, which is crucial for the proliferation of lymphocytes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used to prevent organ transplant rejection.
Mycophenolate Sodium: Another derivative of mycophenolic acid, used for similar purposes.
Uniqueness
Dihydroxypropyl Mycophenolate is unique due to its enhanced solubility and stability compared to mycophenolic acid. This makes it more suitable for certain pharmaceutical formulations and applications. Additionally, its specific chemical structure allows for targeted modifications, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C20H28O8 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhexanoate |
InChI |
InChI=1S/C20H28O8/c1-11(5-7-16(23)27-9-13(22)8-21)4-6-14-18(24)17-15(10-28-20(17)25)12(2)19(14)26-3/h11,13,21-22,24H,4-10H2,1-3H3 |
Clé InChI |
XIZNUKAPRNXCQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC(C)CCC(=O)OCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
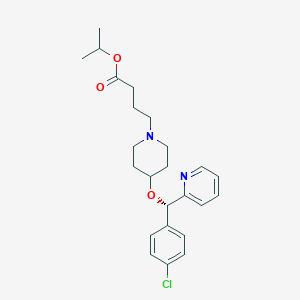

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
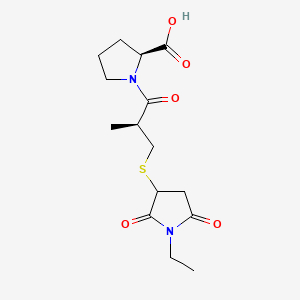
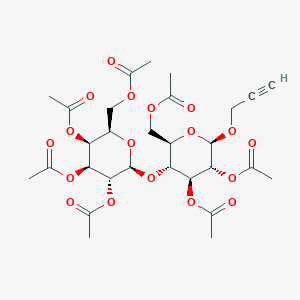
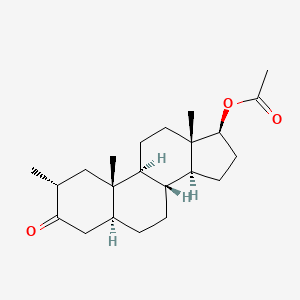
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
